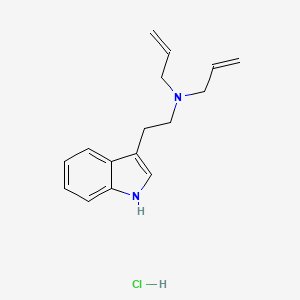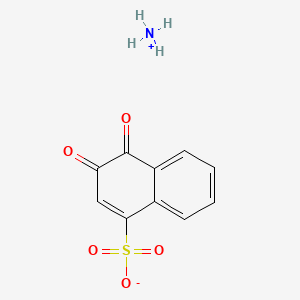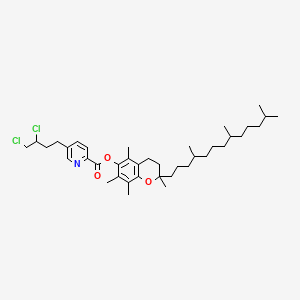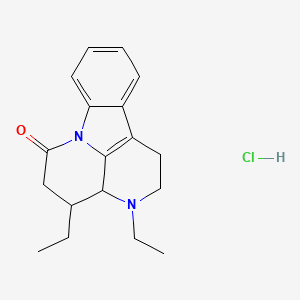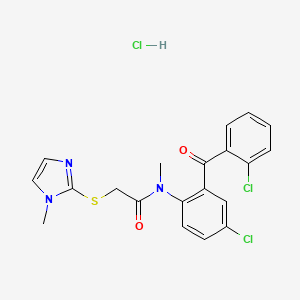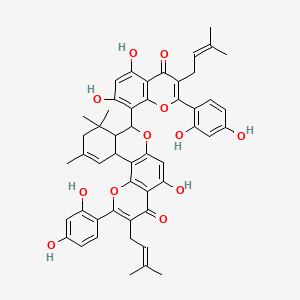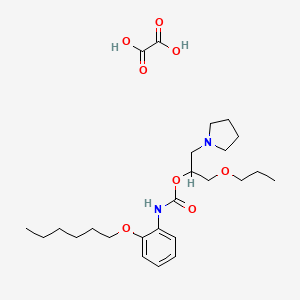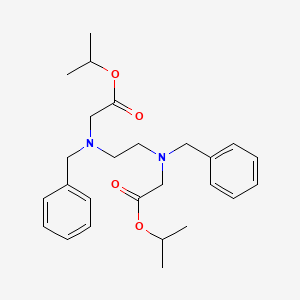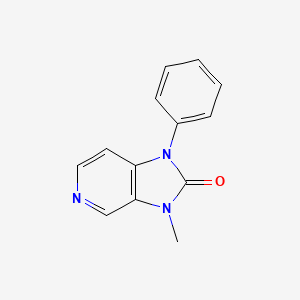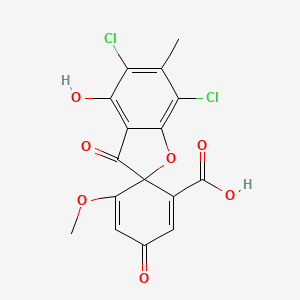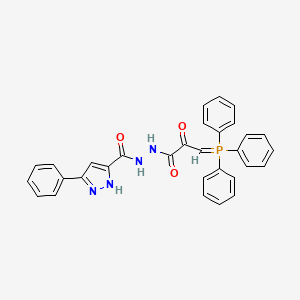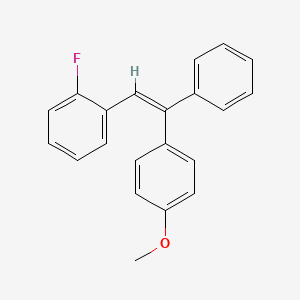
1-(o-Fluorophenyl)-2-(p-methoxyphenyl)-2-phenylethylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(o-Fluorophenyl)-2-(p-methoxyphenyl)-2-phenylethylene is an organic compound that belongs to the class of stilbenes Stilbenes are characterized by the presence of a 1,2-diphenylethylene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(o-Fluorophenyl)-2-(p-methoxyphenyl)-2-phenylethylene typically involves the following steps:
Grignard Reaction: The initial step often involves the formation of a Grignard reagent from o-fluorobromobenzene and magnesium in anhydrous ether.
Aldol Condensation: The Grignard reagent is then reacted with p-methoxybenzaldehyde in the presence of a base such as sodium hydroxide to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Grignard reactions followed by continuous flow processes for aldol condensation. The use of automated purification systems ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(o-Fluorophenyl)-2-(p-methoxyphenyl)-2-phenylethylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alkane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
1-(o-Fluorophenyl)-2-(p-methoxyphenyl)-2-phenylethylene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 1-(o-Fluorophenyl)-2-(p-methoxyphenyl)-2-phenylethylene involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(o-Fluorophenyl)-2-(p-methoxyphenyl)-2-phenylethylene can be compared with other stilbene derivatives, such as:
Trans-stilbene: Lacks the fluorine and methoxy substituents, resulting in different chemical and biological properties.
4,4’-Dihydroxystilbene: Contains hydroxyl groups, which can significantly alter its reactivity and applications.
4,4’-Dimethoxystilbene: Similar to this compound but lacks the fluorine substituent, leading to differences in chemical behavior.
Properties
CAS No. |
1237-17-8 |
|---|---|
Molecular Formula |
C21H17FO |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
1-fluoro-2-[(Z)-2-(4-methoxyphenyl)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C21H17FO/c1-23-19-13-11-17(12-14-19)20(16-7-3-2-4-8-16)15-18-9-5-6-10-21(18)22/h2-15H,1H3/b20-15- |
InChI Key |
ACNLCQWGDVXJBG-HKWRFOASSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C\C2=CC=CC=C2F)/C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=CC2=CC=CC=C2F)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


